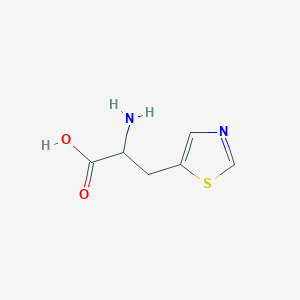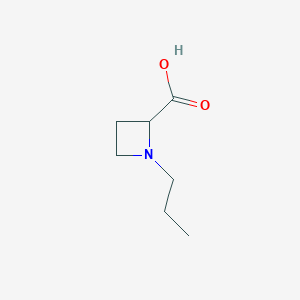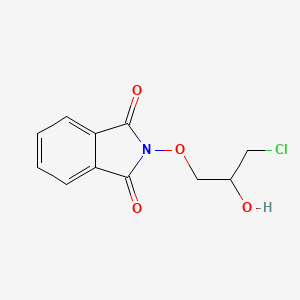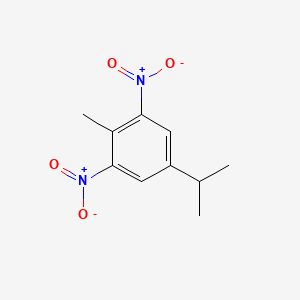
Pazufloxacin (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pazufloxacin (hydrochloride) is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is commonly used in Japan under the brand names Pasil and Pazucross . Pazufloxacin is effective against a wide range of bacterial infections, making it a valuable tool in the treatment of various infectious diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pazufloxacin involves several steps, starting with the preparation of the core quinolone structure. The key intermediate is typically synthesized through a series of reactions, including cyclization, fluorination, and amination.
Industrial Production Methods
Industrial production of pazufloxacin (hydrochloride) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification processes, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pazufloxacin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Pazufloxacin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinolone core, potentially altering its antibacterial properties.
Common Reagents and Conditions
Common reagents used in the reactions of pazufloxacin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
Applications De Recherche Scientifique
Pazufloxacin (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Medicine: Employed in clinical trials and studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations
Mécanisme D'action
Pazufloxacin (hydrochloride) exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are well-studied, making pazufloxacin a valuable tool in understanding bacterial resistance and developing new antibiotics .
Comparaison Avec Des Composés Similaires
Pazufloxacin (hydrochloride) is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these similar compounds, pazufloxacin has several unique features:
Broad Spectrum: Pazufloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Low Toxicity: It has a lower incidence of side effects compared to some other fluoroquinolones.
High Efficiency: Pazufloxacin is highly effective at lower doses, making it a potent antibacterial agent.
Low Sensitivity to Light: Unlike some fluoroquinolones, pazufloxacin is less sensitive to light, reducing the risk of phototoxicity.
Similar compounds include:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Sparfloxacin
These compounds share similar mechanisms of action but differ in their spectrum of activity, pharmacokinetics, and side effect profiles.
Propriétés
Formule moléculaire |
C16H16ClFN2O4 |
|---|---|
Poids moléculaire |
354.76 g/mol |
Nom IUPAC |
6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H15FN2O4.ClH/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H |
Clé InChI |
CMTPJMNSFKHJBR-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12275434.png)


![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12275443.png)


![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)

![rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane](/img/structure/B12275481.png)

